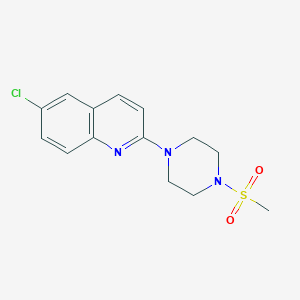

6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of quinoline derivatives can vary greatly depending on the specific compound. For example, a similar compound, 4-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, has a molecular weight of 393.89 .Chemical Reactions Analysis

Quinoline derivatives are known to undergo a variety of chemical reactions. For example, they are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary greatly depending on the specific compound. For example, a similar compound, 4-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, is a solid at room temperature .Aplicaciones Científicas De Investigación

Drug Discovery

Quinoline and its derivatives play a major role in the field of medicinal chemistry . They serve as a vital scaffold for leads in drug discovery . The 6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline could potentially be used in the development of new drugs.

Antimalarial Agents

Quinoline derivatives have shown significant antimalarial activity . For example, certain synthesized derivatives have demonstrated potent antimalarial activity compared with chloroquine .

Antimicrobial Agents

Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Anticancer Agents

Quinoline derivatives have been studied for their potential anticancer effects . They could potentially be used in the development of new anticancer drugs.

Antidepressant and Anticonvulsant Agents

Quinoline derivatives have also been explored for their antidepressant and anticonvulsant properties .

Antiviral Agents

Quinoline derivatives have shown potential as antiviral agents . They could potentially be used in the development of new antiviral drugs.

Industrial Applications

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They could potentially be used in various industrial processes.

8. Food, Catalysts, Dyes, Materials, Refineries, Electronics Quinoline derivatives are utilized in the areas of food, catalysts, dyes, materials, refineries, electronics, etc . The 6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline could potentially find applications in these areas.

Mecanismo De Acción

Target of Action

6-Chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to interact with a variety of biological targets, including antimalarial , antimicrobial , antimycobacterial , antidepressant , anticonvulsant , antiviral , anticancer , antihypertensive , platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory , antiinflammatory , antioxidant , and anti-human immunodeficiency virus (HIV) agents

Mode of Action

The mode of action of quinoline derivatives can vary depending on the specific derivative and its target. For example, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death

Biochemical Pathways

Quinoline derivatives can affect various biochemical pathways depending on their specific targets. For instance, quinoline derivatives that target DNA gyrase and type IV topoisomerase would affect the DNA replication pathway

Result of Action

The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its target. For example, quinoline derivatives that inhibit DNA synthesis can lead to rapid bacterial death

Safety and Hazards

The safety and hazards associated with quinoline derivatives can vary greatly depending on the specific compound. For example, a similar compound, 4-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, has hazard statements H302,H312,H332 indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Direcciones Futuras

The future directions of research on quinoline derivatives are likely to continue focusing on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . Additionally, researchers are looking for innovative ways to decrease the usage of chemicals and solvents which are harmful to both human health and the environment .

Propiedades

IUPAC Name |

6-chloro-2-(4-methylsulfonylpiperazin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2S/c1-21(19,20)18-8-6-17(7-9-18)14-5-2-11-10-12(15)3-4-13(11)16-14/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDIVZSOSOVVPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6447204.png)

![5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6447206.png)

![3-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6447211.png)

![6-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B6447215.png)

![7-fluoro-3-{[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B6447217.png)

![1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine](/img/structure/B6447242.png)

![2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B6447252.png)

![6-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile](/img/structure/B6447257.png)

![7-fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B6447258.png)

![1-(4-phenylpiperazin-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6447273.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B6447276.png)

![2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6447283.png)

![1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6447294.png)

![5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B6447300.png)